molecular formula C11H15NO3 B8300655 rac. 4-(2-Aminopropyl)phenoxyacetic acid

rac. 4-(2-Aminopropyl)phenoxyacetic acid

Cat. No. B8300655
M. Wt: 209.24 g/mol
InChI Key: HMCCYNHFOXVGQX-UHFFFAOYSA-N
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Patent
US04041076

Procedure details

The 29 g. of residual oil described in Example 3 above (ethyl ester of rac. 4-(2-acetamidopropyl)phenoxyacetic acid was refluxed with 16.4 g. of sodium hydroxide (0.41 moles) in 150 ml. of water for 15 hrs., after which the solution was cooled, a trace of flocculent matter removed by filtration and the clear filtrate passed over a column of 750 ml. (0.75 eq) of Dowex® 2-X4 in the hydrogen form. After washing the column with water until the effluent pH was 4-5, the amino acid was eluted with 2 l. of 10% aqueous pyridine. Distillation of the pyridine effluent in a rotary evaporator left a residue of 18 g., m.p. 301°-303° dec.
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rac. 4-(2-acetamidopropyl)phenoxyacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.41 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([CH3:18])[CH2:6][C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:9][CH:8]=1)(=O)C.[OH-].[Na+]>O>[NH2:4][CH:5]([CH3:18])[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
rac. 4-(2-acetamidopropyl)phenoxyacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(CC1=CC=C(OCC(=O)O)C=C1)C
Step Three
Name
Quantity
0.41 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed with 16.4 g
TEMPERATURE
Type
TEMPERATURE
Details
, after which the solution was cooled
CUSTOM
Type
CUSTOM
Details
a trace of flocculent matter removed by filtration
WASH
Type
WASH
Details
After washing the column with water until the effluent pH was 4-5
WASH
Type
WASH
Details
the amino acid was eluted with 2 l
DISTILLATION
Type
DISTILLATION
Details
Distillation of the pyridine
CUSTOM
Type
CUSTOM
Details
effluent in a rotary evaporator
WAIT
Type
WAIT
Details
left a residue of 18 g

Outcomes

Product
Name
Type
Smiles
NC(CC1=CC=C(OCC(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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